2-Fluoro-4-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-4-hydrazinylpyridine” is a chemical compound with the molecular formula C5H6FN3 . It has a molecular weight of 127.12 . It is usually available in powder form .
Synthesis Analysis
The synthesis of “2-Fluoro-4-hydrazinylpyridine” and similar compounds involves the use of bioisosteric replacements to affect the lipophilicity, polarity, and aqueous solubility of the substances . This is done to obtain therapeutically improved medicines . The Baltz-Schiemann reaction is one of the methods used for the synthesis of various 2-, 3-, or 4-fluoropyridines .
Molecular Structure Analysis
The InChI code for “2-Fluoro-4-hydrazinylpyridine” is 1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“2-Fluoro-4-hydrazinylpyridine” is a powder with a melting point of 97-99 degrees Celsius . It has a molecular weight of 127.12 and a molecular formula of C5H6FN3 .
Scientific Research Applications
Novel Synthesis Pathways
A novel synthesis pathway leading to 4-fluoropyridines demonstrated the versatility of 2-fluoro-4-hydrazinylpyridine derivatives in creating compounds with potential pharmacological applications. This pathway involves a series of complex reactions, including esterification, Ireland-Claisen rearrangement, and aza-Cope rearrangement, showcasing the chemical's role in synthesizing structurally diverse pyridines (Wittmann et al., 2006).
Fluorinating Agents in Organic Synthesis
2-Fluoro-4-hydrazinylpyridine and its derivatives serve as key fluorinating agents, contributing significantly to the synthesis of fluorinated organic compounds. These compounds, with their enhanced stability and unique reactivity due to the presence of fluorine atoms, find extensive use in medicinal chemistry and drug development processes (Furin & Fainzil’berg, 2000).
Fluorescent Probes for Live-Cell Imaging
The development of a new class of fluorescent triazaborolopyridinium compounds synthesized from 2-hydrazinylpyridine highlights the application of 2-fluoro-4-hydrazinylpyridine in creating dyes for live-cell imaging. These compounds offer tunable absorption/emission properties, large Stokes shifts, and are generally insensitive to solvent or pH, making them ideal for biological research and medical diagnostics (Hapuarachchige et al., 2011).
Radiopharmaceuticals for PET Imaging
In the development of positron emission tomography (PET) imaging agents, such as 3-[18F]fluoro-4-aminopyridine, 2-fluoro-4-hydrazinylpyridine derivatives play a critical role. This application underscores the importance of fluorinated compounds in enhancing the diagnosis and monitoring of diseases such as multiple sclerosis, through improved motor symptom imagery (Basuli et al., 2018).
Chemosensors for Metal Ions Detection
The synthesis of porphyrin-appended terpyridine utilizing 2-fluoro-4-hydrazinylpyridine derivatives showcases their use in developing chemosensors for metal ions. These compounds have demonstrated a chelation-enhanced fluorescence effect, particularly with cadmium ions, offering a promising approach for environmental monitoring and the detection of toxic metals (Luo et al., 2007).
Safety and Hazards
The safety information for “2-Fluoro-4-hydrazinylpyridine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
(2-fluoropyridin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCAFYQYAGPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479259 |
Source
|
Record name | 2-FLUORO-4-HYDRAZINYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
837364-87-1 |
Source
|
Record name | 2-FLUORO-4-HYDRAZINYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.